molecular formula C12H12Cl2F3NO B8470401 N,N-bis(2-chloroethyl)-2-trifluoromethylbenzamide

N,N-bis(2-chloroethyl)-2-trifluoromethylbenzamide

Cat. No. B8470401
M. Wt: 314.13 g/mol
InChI Key: NUBVSGGFIFYSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07919496B2

Procedure details

A reaction mixture of 2-aminothiazole-2-carboxylic acid methyl ester (0.790 g, 5.0 mmol), N,N-bis(2-chloroethyl)-2-trifluoromethylbenzamide (1.880 g, 6 mmol), K2CO3 (1.0 g, 7.2 mmol), and NaI (0.2 g) in 1,2-dimethoxyethane (20 mL) was heated to reflux for 24 hours. The solvent was removed by evaporation, and the residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give 2-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]thiazole-5-carboxylic acid methyl ester (0.317 g) which was used for next step without further purification.
Name
2-aminothiazole-2-carboxylic acid methyl ester
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC([C:5]1([NH2:10])[NH:9][CH:8]=[CH:7][S:6]1)=O.Cl[CH2:12][CH2:13][N:14]([CH2:27][CH2:28]Cl)[C:15](=[O:26])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]([F:25])([F:24])[F:23].[C:30]([O-:33])([O-])=[O:31].[K+].[K+].[Na+].[I-].[CH3:38]OCCOC>>[CH3:38][O:33][C:30]([C:7]1[S:6][C:5]([N:10]2[CH2:28][CH2:27][N:14]([C:15](=[O:26])[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]([F:25])([F:24])[F:23])[CH2:13][CH2:12]2)=[N:9][CH:8]=1)=[O:31] |f:2.3.4,5.6|

Inputs

Step One
Name
2-aminothiazole-2-carboxylic acid methyl ester
Quantity
0.79 g
Type
reactant
Smiles
COC(=O)C1(SC=CN1)N
Name
Quantity
1.88 g
Type
reactant
Smiles
ClCCN(C(C1=C(C=CC=C1)C(F)(F)F)=O)CCCl
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.2 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
20 mL
Type
reactant
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CN=C(S1)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.317 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.